molecular formula C16H22N2O4S2 B2926382 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,4-dimethoxybenzenesulfonamide CAS No. 946248-90-4

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,4-dimethoxybenzenesulfonamide

Cat. No.: B2926382
CAS No.: 946248-90-4
M. Wt: 370.48
InChI Key: CYFGFMCQBNOILY-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,4-dimethoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with 2,4-dimethoxy groups. The sulfonamide nitrogen is linked to a branched ethyl group bearing a dimethylamino moiety and a thiophen-3-yl substituent.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S2/c1-18(2)14(12-7-8-23-11-12)10-17-24(19,20)16-6-5-13(21-3)9-15(16)22-4/h5-9,11,14,17H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFGFMCQBNOILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=C(C=C(C=C1)OC)OC)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,4-dimethoxybenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C14H20N2O4S\text{C}_{14}\text{H}_{20}\text{N}_2\text{O}_4\text{S}

It features a dimethylamino group, a thiophene moiety, and a sulfonamide functional group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Kinases : Preliminary studies suggest that the compound may inhibit specific kinases involved in cancer progression. These include NEK family kinases, which are overexpressed in certain cancers such as breast and cervical cancer .
  • Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties. Similar compounds have shown efficacy against various bacterial strains, indicating potential antimicrobial activity .

In Vitro Studies

  • Cytotoxicity Assays :
    • The compound was tested against several cancer cell lines (e.g., MCF-7 and HeLa). It exhibited significant cytotoxic effects with GI50 values indicating strong inhibitory potential against MCF-7 cells (GI50 = 3.18 ± 0.11 µM) compared to HeLa cells (GI50 = 8.12 ± 0.43 µM) .
    • Table 1: Cytotoxicity Results Against Cancer Cell Lines
    Cell LineGI50 (µM)
    MCF-73.18 ± 0.11
    HeLa8.12 ± 0.43
    VeroNot tested
  • Molecular Docking Studies :
    • In silico studies revealed promising interactions with target proteins such as TP53 and caspase-3, suggesting mechanisms through which the compound may induce apoptosis in cancer cells .

Case Studies

A case study involving the use of similar compounds demonstrated their effectiveness in reducing tumor size in animal models when administered at specific dosages. This highlights the potential therapeutic application of this compound in oncology.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound shares structural homology with two closely related sulfonamide derivatives:

4-Chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide (CAS 946356-49-6)

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-isopropylbenzenesulfonamide (CAS 946304-21-8)

Table 1: Structural and Molecular Comparison
Compound Name Substituent on Benzenesulfonamide Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2,4-dimethoxy C₁₆H₂₃N₃O₄S₂* ~377.5† Electron-donating methoxy groups; higher polarity
4-Chloro analog 4-chloro C₁₄H₁₇ClN₂O₂S₂ Not reported Electron-withdrawing chloro group; potential enhanced stability
4-Isopropyl analog 4-isopropyl C₁₇H₂₄N₂O₂S₂ 352.5 Sterically bulky isopropyl; lipophilic character

*Inferred from structural substitution (replacing 4-isopropyl in with 2,4-dimethoxy).
†Estimated based on substituent contributions.

Substituent Effects on Properties

Electronic Effects :

  • Target Compound : The 2,4-dimethoxy groups are electron-donating, which may increase the electron density of the benzene ring and reduce sulfonamide acidity compared to the chloro analog .
  • Chloro Analog : The electron-withdrawing chlorine atom could enhance the sulfonamide’s acidity and influence binding interactions in biological systems.
  • Isopropyl Analog : The isopropyl group is sterically bulky and electronically neutral, favoring hydrophobic interactions .

Solubility and Polarity :

  • The target compound’s methoxy groups likely improve water solubility compared to the chloro and isopropyl analogs.
  • The isopropyl analog’s lipophilic nature (MW 352.5 g/mol) suggests better membrane permeability, a trait critical for drug candidates .

Synthetic Considerations :

  • The synthesis of such sulfonamides typically involves coupling benzenesulfonyl chlorides with amine-containing intermediates under controlled conditions (e.g., DMF as solvent, as seen in ).

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